molecular formula C17H9ClN4O4 B529994 10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione CAS No. 317326-91-3

10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione

Cat. No.: B529994
CAS No.: 317326-91-3
M. Wt: 368.7 g/mol
InChI Key: NGFVSPNFZJSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with a 4-chlorophenyl and a nitro group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolines, including 10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione, can be achieved through multicomponent reactions. One common method involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is notable for its high yields, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production of pyrimido[4,5-b]quinolines often utilizes similar multicomponent reactions, with a focus on scalability and cost-effectiveness. Catalysts such as trityl chloride are preferred due to their commercial availability and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinolines and their derivatives, such as:

Uniqueness

10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

CAS No.

317326-91-3

Molecular Formula

C17H9ClN4O4

Molecular Weight

368.7 g/mol

IUPAC Name

10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H9ClN4O4/c18-10-1-3-11(4-2-10)21-14-6-5-12(22(25)26)7-9(14)8-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24)

InChI Key

NGFVSPNFZJSTPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl

Appearance

Solid powder

317326-91-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HLI98D;  HLI 98D;  HLI-98D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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